

Introduction: The Significance of a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: *Methyl 6-ethynylnicotinate*

CAS No.: *216444-00-7*

Cat. No.: *B1603808*

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Methyl 6-ethynylnicotinate (CAS No. 216444-00-7) is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.^[1] Its structure uniquely combines three key reactive centers: a pyridine ring, a methyl ester, and a terminal alkyne. This trifecta of functionality allows for sequential and site-selective modifications, making it an invaluable scaffold for constructing complex molecular architectures. Researchers in drug discovery and materials science leverage this compound's reactivity to access novel heterocycles and conjugated systems, enabling the exploration of new chemical space for therapeutic agents and advanced materials. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for professionals in the field.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in a research setting. These parameters govern its handling, storage, reaction conditions, and analytical characterization.

Physicochemical Properties

The core physical properties of **Methyl 6-ethynylNicotinate** are summarized below. These values, primarily predicted from computational models, provide essential data for experimental design.



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Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of **Methyl 6-ethynylNicotinate**.^[3] The following data represent the expected characteristic signals based on its structure and analysis of analogous compounds.^{[4][5]}



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PART 2: Synthesis and Mechanistic Insights

The most prevalent and efficient route to **Methyl 6-ethynylnicotinate** involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is catalyzed by palladium and co-catalyzed by copper, linking a terminal alkyne with an aryl or vinyl halide.[6][7][8]

The Sonogashira Coupling Approach

The synthesis typically starts from an appropriate halogenated precursor, such as Methyl 6-bromonicotinate or Methyl 6-chloronicotinate.[9] The key transformation is the coupling with a protected or terminal alkyne.



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Caption: General two-step synthesis of **Methyl 6-ethynylnicotinate**.

Mechanism of the Sonogashira Reaction

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

- **Palladium Cycle:** The active Pd(0) catalyst undergoes oxidative addition with the methyl 6-halonicotinate to form a Pd(II) complex.
- **Copper Cycle:** Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step enhances the nucleophilicity of the alkyne.

- **Transmetalation:** The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
- **Reductive Elimination:** The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.



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Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrates.

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 6-bromonicotinate (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
- **Solvent and Reagents:** Add anhydrous toluene (or another suitable solvent like THF/DMF) via syringe, followed by triethylamine (2.5 eq) as the base.

- Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.
- Reaction: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the silyl-protected intermediate.
- Deprotection: Dissolve the purified intermediate in a mixture of methanol and THF. Add potassium carbonate (K_2CO_3 , 1.5 eq) and stir at room temperature for 1-3 hours.
- Final Isolation: Upon completion, remove the solvent, add water, and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to afford pure **Methyl 6-ethynylnicotinate**.

PART 3: Chemical Reactivity and Applications

The synthetic power of **Methyl 6-ethynylnicotinate** lies in the orthogonal reactivity of its functional groups, allowing it to serve as a versatile branching point for molecular diversification.



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Caption: Synthetic pathways accessible from **Methyl 6-ethynynicotinate**.

Key Applications in Drug Discovery

The structural motif of **Methyl 6-ethynynicotinate** is present in or serves as a precursor to a range of biologically active molecules.

- Scaffold for Enzyme Inhibitors: The pyridine core is a common feature in many enzyme inhibitors. By modifying the alkyne and ester groups, libraries of compounds can be generated for screening. For instance, related nicotinic acid scaffolds are used as building blocks for D-amino acid oxidase (DAAO) inhibitors, which are being investigated for treating central nervous system disorders like schizophrenia.[11]
- "Click Chemistry" Handle: The terminal alkyne is an ideal functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry." This allows for the efficient and irreversible linking of the pyridine scaffold to other molecules, such as biomolecules, polymers, or fluorescent tags.
- Bioisosteric Replacement: The methyl group in drug candidates is often crucial for activity. The strategic placement of functional groups, as seen in this molecule, is a key principle in drug design to modulate properties like potency, selectivity, and metabolic stability.[12][13]

PART 4: Safety and Handling

While a specific, comprehensive safety datasheet for **Methyl 6-ethynynicotinate** is not widely available, general precautions for handling similar aromatic, heterocyclic compounds should be strictly followed.[2]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[14][15]
- Stability and Storage: The compound should be stored in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[1][17]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 6-ethynynicotinate is more than just a chemical intermediate; it is a testament to the power of strategic functional group placement in molecular design. Its utility, anchored by the robust and reliable Sonogashira coupling for its synthesis, provides chemists with a versatile platform for innovation. The ability to selectively address the alkyne, ester, and pyridine moieties opens countless avenues for creating novel compounds with tailored properties, ensuring its continued importance in the fields of medicinal chemistry, chemical biology, and materials science.

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